molecular formula C12H14BrNO2 B8393356 (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B8393356
M. Wt: 284.15 g/mol
InChI Key: HXBKFSNTNCFTHX-QHGLUPRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid: is a chiral compound featuring a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl-substituted cyclopentanecarboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly as a chiral intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    (3S)-1-amino-3-phenylcyclopentanecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (3S)-1-amino-3-(4-chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness: The presence of the bromine atom in (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can enhance its reactivity in substitution reactions and may provide unique binding interactions in biological systems, making it distinct from its analogs.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12?/m0/s1

InChI Key

HXBKFSNTNCFTHX-QHGLUPRGSA-N

Isomeric SMILES

C1CC(C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N

Origin of Product

United States

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